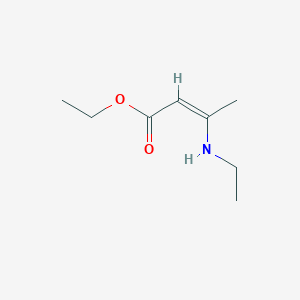

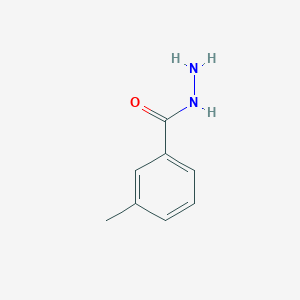

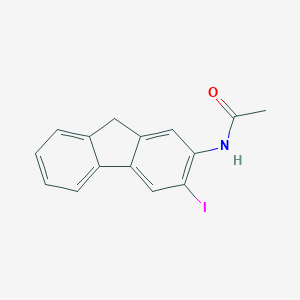

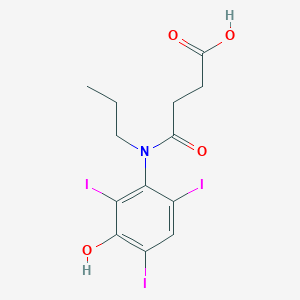

3-Ethylamino-but-2-enoic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted 3-aminobut-2-enoic acid esters, closely related to 3-Ethylamino-but-2-enoic acid ethyl ester, can be achieved through condensation reactions involving methyl or ethyl acetoacetate with different amines. This method has been explored to produce various enaminones, showcasing the versatility in synthesizing related compounds (Parr & Reiss, 1984). Additionally, specific syntheses have been developed for compounds with structural similarities, employing reactions like Grignard reactions and Wittig salt formation, leading to esterification and subsequent saponification to isolate the desired product (Das & Kabalka, 2008).

Molecular Structure Analysis

The structural elucidation of compounds similar to 3-Ethylamino-but-2-enoic acid ethyl ester, such as 3-Ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, has been accomplished using techniques like IR-spectroscopy and quantum chemical calculations. These studies reveal intricate details about molecular geometry, including bond lengths and angles, providing insight into the molecular structure of enaminone derivatives (Kolev & Angelov, 2008).

Chemical Reactions and Properties

Enaminone derivatives, including those structurally related to 3-Ethylamino-but-2-enoic acid ethyl ester, participate in a variety of chemical reactions. For instance, they can undergo addition reactions with coumarins or engage in decarboxylation processes to yield diverse functionalized products. These reactions demonstrate the reactivity and utility of enaminones in synthetic organic chemistry (Ivanov & Raev, 1986), (Bigley & Clarke, 1982).

Physical Properties Analysis

The physical properties of compounds within the same class as 3-Ethylamino-but-2-enoic acid ethyl ester, such as solubility, melting points, and crystallization behaviors, are crucial for their application in synthesis. While specific data on 3-Ethylamino-but-2-enoic acid ethyl ester may not be readily available, the examination of related compounds provides valuable insights into the physical characteristics that can influence their reactivity and handling.

Chemical Properties Analysis

The chemical properties of 3-Ethylamino-but-2-enoic acid ethyl ester derivatives, including reactivity, stability, and functional group transformations, play a significant role in their application in synthetic pathways. Studies on related compounds, such as the acid-catalyzed reactions with ethyl diazoacetate, illustrate the diverse chemical behavior and potential for synthesis of bioactive molecules and complex organic structures (Dudley et al., 2004).

科学研究应用

Synthesis and Chemical Properties

- Simple Total Synthesis : The compound is used in the synthesis of complex compounds, such as 1-Carbethoxy-2-Methyl-4-Piperidone, via processes including esterification, Michael addition, and Dieckmann condensation (Zhang Wen-qin, 2009).

- Formation of Enaminones : It plays a role in the preparation of N-Substituted enaminones, which are vital intermediates in organic synthesis (R. Parr & J. Reiss, 1984).

Reactions and Applications in Organic Chemistry

- Addition Reactions : It is involved in addition reactions with other compounds like coumarins, demonstrating its reactivity and usefulness in creating diverse chemical structures (I. C. Ivanov & L. D. Raev, 1986).

- Decarboxylation Studies : Its role in the study of decarboxylation of acids such as but-3-enoic acid indicates its importance in understanding chemical reaction mechanisms (D. Bigley & M. Clarke, 1982).

Advanced Organic Synthesis

- Construction of Complex Molecules : This compound is used in creating intricate molecular structures like pyrrolidinones, demonstrating its application in advanced organic synthesis (Hongwu Gao, Jing Sun, & Chaoguo Yan, 2013).

- Polyfluoroalkylated Ester Synthesis : It is instrumental in the synthesis of polyfluoroalkylated esters, highlighting its versatility in producing diverse chemical compounds (V. Saloutin et al., 2017).

属性

IUPAC Name |

ethyl (E)-3-(ethylamino)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDCWMLXFWVCIR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=CC(=O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN/C(=C/C(=O)OCC)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylamino-but-2-enoic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)